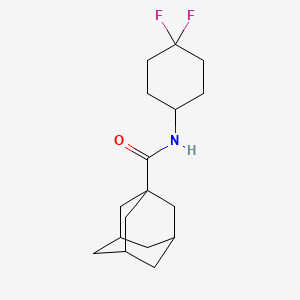

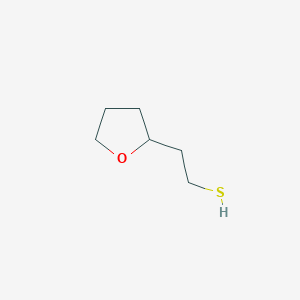

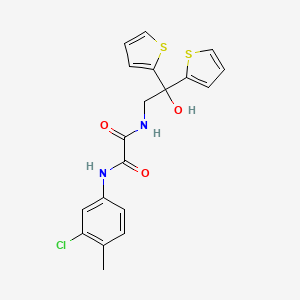

2-(Oxolan-2-yl)ethanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Oxolan-2-yl)ethanethiol” appears to be a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(Oxolan-2-yl)ethanethiol”.Molecular Structure Analysis

The molecular structure of a compound can often be found in chemical databases. However, I couldn’t find the specific molecular structure for "2-(Oxolan-2-yl)ethanethiol"13.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-(Oxolan-2-yl)ethanethiol”.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. However, I couldn’t find specific physical and chemical properties for "2-(Oxolan-2-yl)ethanethiol"13.Aplicaciones Científicas De Investigación

Complexation Behavior with Transition Metal Ions

A study conducted by Lacerda et al. (2007) focused on a compound similar to 2-(oxolan-2-yl)ethanethiol, namely 2-[1,4,7,10-tetraazacyclododecan-1-yl]-ethanethiol (L2). The research highlighted its complexation behavior with transition metal ions like Cu2+, Zn2+, and Cd2+. The study used various spectroscopic methods and potentiometry to analyze the stability constants of L2 with these metal ions. The research indicated that L2 showed higher stability constants than other similar compounds but had low selectivity for Cu2+ (S. Lacerda et al., 2007).

Electrochemical Oxidative Adsorption

Hatchett et al. (1997) explored the electrochemical oxidative adsorption of ethanethiolate, a related compound to 2-(oxolan-2-yl)ethanethiol, on Ag(111). Their study involved in-situ surface-enhanced Raman spectroscopy and other electrochemical techniques, revealing a two-step mechanism for monolayer deposition on the silver surface. This research offers insights into the electrochemical behaviors of thiol-containing compounds on metal surfaces (D. Hatchett et al., 1997).

Decontamination of Water

A study by Willems et al. (1996) demonstrated the use of ethanethiol-cellulose beads for the decontamination of waters containing pesticide residues. These beads were synthesized with a high thiol content and showed significant potential in removing metolachlor, a chloroacetamide herbicide, from aqueous solutions. This research is significant for environmental science, illustrating the practical applications of thiol-based compounds in water purification (H. Willems et al., 1996).

Immunoarray Preparation

Jung et al. (2006) synthesized 2-(biotinamido)ethanethiol, a compound structurally related to 2-(oxolan-2-yl)ethanethiol, for oriented immobilization of antibodies in immunoarray preparation. The study demonstrated the utility of this thiol compound in enhancing antigen-antibody interactions on immunoarrays, marking a significant contribution to biochemical analysis and medical diagnostics (Se-Hui Jung et al., 2006).

Safety And Hazards

Safety data sheets (SDS) often provide information on the hazards of a chemical compound and the necessary precautions for handling and storage. I couldn’t find an SDS for “2-(Oxolan-2-yl)ethanethiol”, but it’s important to handle all chemicals with care and use appropriate personal protective equipment56.

Direcciones Futuras

The future directions of research on a specific compound can depend on many factors, including its properties and potential applications. Unfortunately, I couldn’t find specific information on future directions for “2-(Oxolan-2-yl)ethanethiol”.

Propiedades

IUPAC Name |

2-(oxolan-2-yl)ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c8-5-3-6-2-1-4-7-6/h6,8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIJDVUDBDTXLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxolan-2-yl)ethanethiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2403533.png)

![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline](/img/structure/B2403535.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2403543.png)

![Ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2403545.png)

![4-[(2-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2403548.png)